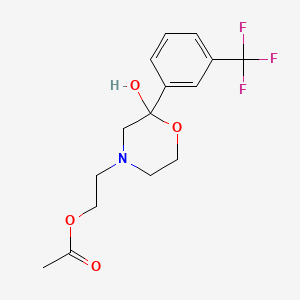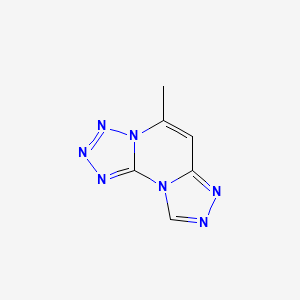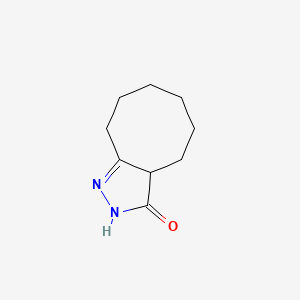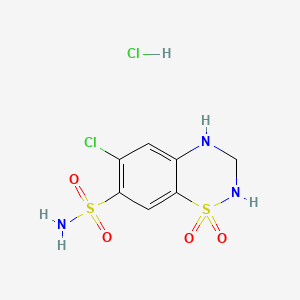
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- is an organic compound with the molecular formula C12H13N3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(3-aminophenyl)- typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminophenylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce various amines .
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor-associated carbonic anhydrase IX.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, benzenesulfonamide, 4-amino-N-(3-aminophenyl)- can disrupt the metabolic processes of cancer cells, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-(4-aminophenyl)benzenesulfonamide
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
What sets benzenesulfonamide, 4-amino-N-(3-aminophenyl)- apart from similar compounds is its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
6267-28-3 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
4-amino-N-(3-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,13-14H2 |
Clé InChI |
AETYVJKNUMRBSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


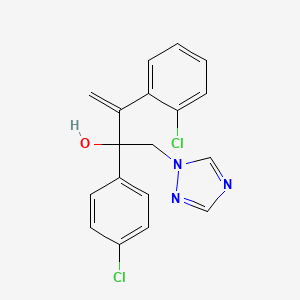

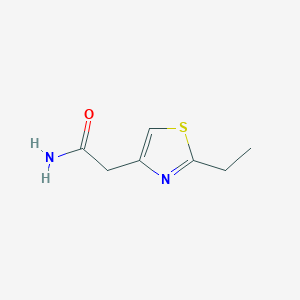

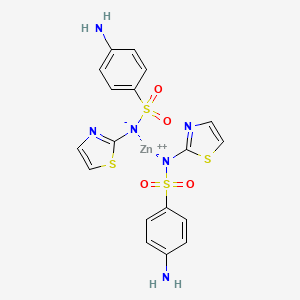
![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

